
O-Desaryl Ranolazine
概要
説明
O-Desaryl Ranolazine is a derivative of Ranolazine, a well-known anti-anginal medication Ranolazine is primarily used to treat chronic angina by inhibiting late sodium currents in the heart, thereby reducing intracellular calcium levels and improving myocardial relaxation
科学的研究の応用
O-Desaryl Ranolazine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of desarylation on the pharmacological properties of Ranolazine derivatives.
Biology: The compound is investigated for its potential effects on cellular processes and ion channel modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications beyond angina, such as in arrhythmias and other cardiovascular conditions.
Industry: this compound is used in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry.
作用機序
Target of Action
O-Desaryl Ranolazine primarily targets the cardiac late sodium current (INa) . This current plays a crucial role in the electrolyte balance in the myocardium, which is essential for normal heart function .
Mode of Action
At therapeutic concentrations, this compound can inhibit the cardiac late sodium current (INa) . This inhibition may affect the electrolyte balance in the myocardium, leading to relief from angina symptoms . It also inhibits the delayed rectifier potassium current (IKr) at clinically therapeutic concentrations, which prolongs the ventricular action potential duration .
Biochemical Pathways
The inhibition of the late phase of the inward sodium current during cardiac repolarization has been well studied . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . This intracellular calcium overload is believed to be critical to the mechanism of decreased left ventricular relaxation caused by ischemia and reperfusion .
Pharmacokinetics
Ranolazine is extensively metabolized by cytochrome P450 (CYP) 3A enzymes and, to a lesser extent, by CYP2D6 . Approximately 5% is excreted renally unchanged . The elimination half-life of ranolazine is 1.4–1.9 hours . The absolute bioavailability ranges from 35% to 50% . Ranolazine’s pharmacokinetics are unaffected by sex, congestive heart failure, and diabetes mellitus . The area under the curve (auc) increases up to 2-fold with advancing degree of renal impairment .
Result of Action
The result of this compound’s action is the relief from uncomfortable and debilitating symptoms of chronic angina . By inhibiting the late sodium current, it may affect the electrolyte balance in the myocardium, relieving angina symptoms . The QT prolongation effect of ranolazine on the surface electrocardiogram is the result of inhibition of IKr, which prolongs the ventricular action potential .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s effect on the QT interval is increased in the setting of liver dysfunction . Therefore, it is contraindicated in persons with mild to severe liver disease . Furthermore, the concentration of ranolazine increases by about 50% in patients with mild, moderate, and severe renal impairment .
将来の方向性
Ranolazine, from which “O-Desaryl Ranolazine” is derived, has shown benefits beyond angina relief . Extended benefits have been observed in the management of arrhythmias, diastolic dysfunction, pulmonary hypertension, and chemotherapy-related cardiotoxicity . Future research may explore whether “this compound” shares these benefits.
生化学分析
Biochemical Properties
O-Desaryl Ranolazine plays a significant role in biochemical reactions, particularly those involving ion channels and enzymes. It interacts with late sodium channels, inhibiting their activity, which helps in reducing intracellular sodium and calcium overload in cardiac cells . This interaction is crucial in mitigating ischemic conditions and improving cardiac function. Additionally, this compound has been shown to interact with enzymes such as cytochrome P450, influencing its metabolism and bioavailability .
Cellular Effects
This compound affects various cell types, including cardiac myocytes, endothelial cells, and smooth muscle cells. In cardiac myocytes, it reduces calcium overload, thereby preventing arrhythmias and improving contractility . In endothelial cells, this compound enhances nitric oxide production, promoting vasodilation and improving blood flow . It also influences cell signaling pathways, such as the MAPK/ERK pathway, and modulates gene expression related to oxidative stress and inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Desaryl Ranolazine involves several steps, starting from the basic structure of Ranolazine. The process typically includes:
Formation of the core structure: This involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of sodium hydroxide to form 1-(2-methoxyphenoxy)-2,3-epoxypropane.
Condensation with piperazine: The epoxy compound is then condensed with piperazine in ethanol to form 2-(2-methoxyphenoxy)-1-(piperazin-1-yl)ethanol.
Introduction of the desaryl group: The final step involves the reaction of the intermediate with a suitable desarylating agent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale reactors are used to produce the intermediates in bulk.
Purification and isolation: The intermediates are purified using techniques such as crystallization and chromatography.
Final synthesis and formulation: The final product is synthesized, purified, and formulated into the desired dosage forms.
化学反応の分析
Types of Reactions: O-Desaryl Ranolazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
類似化合物との比較
Ranolazine: The parent compound, used primarily for chronic angina.
Lidocaine: Another sodium channel blocker with local anesthetic properties.
Amiodarone: An antiarrhythmic agent that affects multiple ion channels.
Uniqueness: O-Desaryl Ranolazine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to its parent compound, Ranolazine. These modifications can potentially enhance its efficacy and reduce side effects, making it a promising candidate for further research and development.
特性
IUPAC Name |
2-[4-(2,3-dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-13-4-3-5-14(2)17(13)18-16(23)11-20-8-6-19(7-9-20)10-15(22)12-21/h3-5,15,21-22H,6-12H2,1-2H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEJNELBMSFPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675825 | |
| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-46-5 | |
| Record name | 4-(2,3-Dihydroxypropyl)-N-(2,6-dimethylphenyl)-1-piperazineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172430-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CVT-2512 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CVT-2512 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04210SF62M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


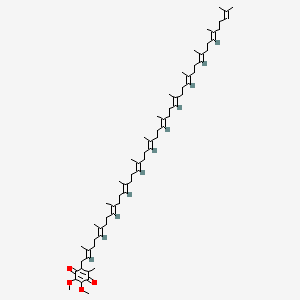
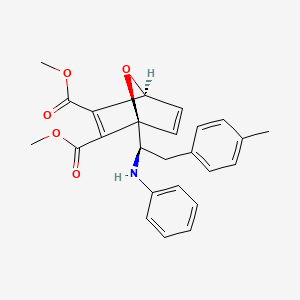
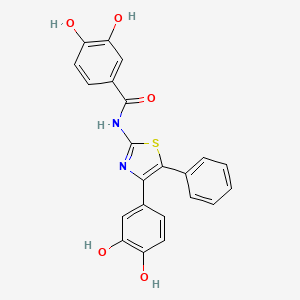
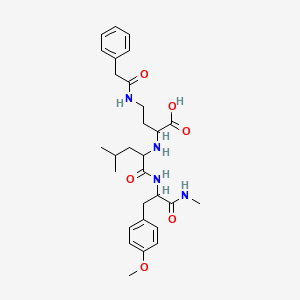
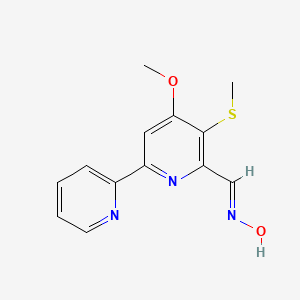
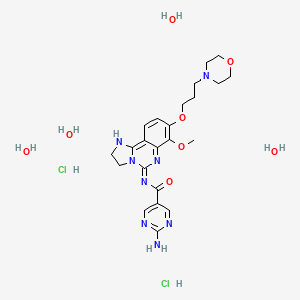
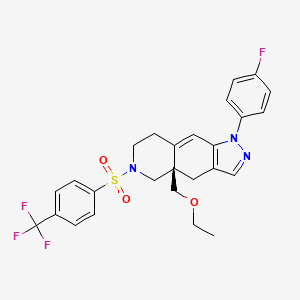
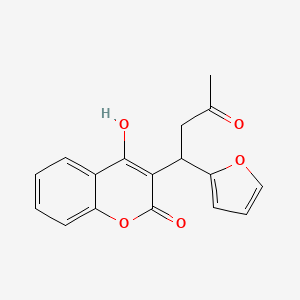
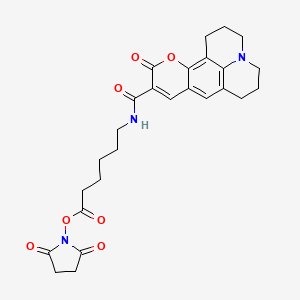
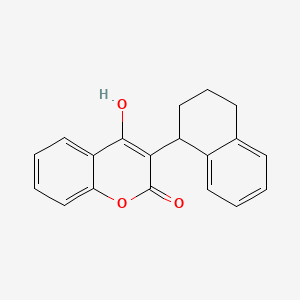
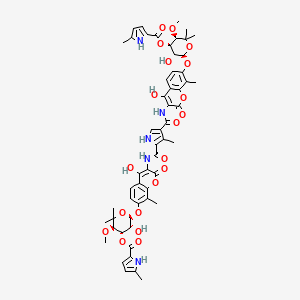
![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)

